1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Introduction of the 2,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the Thiophene and Cyclopropyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and cyclopropyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(cyclopropylmethyl)urea: Lacks the thiophene ring.
1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea: Different position of the thiophene ring.
1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylmethyl)urea: Lacks the cyclopropyl group.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl, thiophene, and cyclopropyl groups in 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea contributes to its distinct chemical properties and potential applications. This structural uniqueness may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-3-4-14(15(9-13)22-2)19-16(20)18-11-17(6-7-17)12-5-8-23-10-12/h3-5,8-10H,6-7,11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAATQUSJVGCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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